N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide
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Overview
Description
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, making it useful in fluorescence studies and other chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide typically involves multiple steps, starting with the preparation of the pyrene derivative. The pyrene moiety is functionalized to introduce the butanamide group, followed by the addition of the 2-methylsulfonothioyloxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioyloxy group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its pyrene moiety.
Biology: Employed in the study of biological systems, particularly in tracking and imaging applications.
Medicine: Investigated for potential therapeutic uses, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide involves its interaction with specific molecular targets. The pyrene moiety allows for strong fluorescence, making it useful in imaging and tracking studies. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide shares similarities with other pyrene derivatives and sulfonothioyloxy compounds.
- Compounds like this compound are often compared to other fluorescent probes and imaging agents.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrene moiety with a sulfonothioyloxyethyl group, providing distinct chemical and physical properties that make it valuable in various research applications.
Properties
Molecular Formula |
C23H23NO3S2 |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C23H23NO3S2/c1-29(26,28)27-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25) |
InChI Key |
GIHXDSLANINWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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